molecular formula C9H6N2O3 B1296339 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid CAS No. 34662-58-3

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Cat. No.: B1296339
CAS No.: 34662-58-3
M. Wt: 190.16 g/mol
InChI Key: YGHFAYBPBVHKHY-UHFFFAOYSA-N
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Description

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action:

This compound primarily targets HIV-1 integrase (IN) . HIV-1 is the virus responsible for acquired immunodeficiency syndrome (AIDS), and IN plays a crucial role in the viral life cycle by facilitating the integration of viral DNA into the host genome .

Mode of Action:

The compound interacts with the active site of IN. Specifically:

As a result of this interaction, the compound inhibits IN’s function, preventing viral DNA integration into the host genome. This disruption hinders the virus’s ability to replicate and spread.

Action Environment:

Environmental factors affecting efficacy and stability:

Biochemical Analysis

Biochemical Properties

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to interact with HIV-1 integrase, an enzyme essential for the replication of the HIV-1 virus. The compound binds to the active site of the enzyme, chelating the magnesium ion, which is crucial for the enzyme’s function . This interaction inhibits the enzyme’s activity, thereby preventing the integration of viral DNA into the host genome.

Cellular Effects

This compound affects various types of cells and cellular processes. In HeLa cell cultures, it has demonstrated moderate inhibitory properties against the HIV-1 virus . The compound influences cell function by interfering with cell signaling pathways and gene expression. It has been observed to inhibit the activity of HIV-1 integrase, leading to reduced viral replication and altered cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of HIV-1 integrase, chelating the magnesium ion required for the enzyme’s catalytic activity . This binding inhibits the enzyme’s function, preventing the integration of viral DNA into the host genome. Additionally, the compound may interact with other proteins and enzymes, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable at room temperature, with a predicted melting point of 159.91°C and a boiling point of approximately 375.3°C . Long-term studies have shown that the compound maintains its inhibitory effects on HIV-1 integrase over extended periods, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits moderate inhibitory effects on HIV-1 integrase, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, with the compound showing significant inhibition of viral replication at concentrations of 100 μM .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s interaction with HIV-1 integrase is a key aspect of its metabolic activity, as it inhibits the enzyme’s function and prevents the integration of viral DNA into the host genome . This interaction affects metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to HIV-1 integrase and other biomolecules . These interactions affect the compound’s distribution within cells and its overall bioavailability.

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with HIV-1 integrase . The compound’s activity and function are influenced by its localization, as it inhibits the enzyme’s function and prevents the integration of viral DNA into the host genome. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its inhibitory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid typically involves the cyclative condensation of 2-aminopyridine derivatives with appropriate carbonyl compounds. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired pyrido[1,2-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydropyrido[1,2-a]pyrimidines, and various substituted derivatives, which can be further explored for their biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid stands out due to its versatile chemical reactivity and broad spectrum of biological activities. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-6(9(13)14)5-10-7-3-1-2-4-11(7)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHFAYBPBVHKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303121
Record name 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20303121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34662-58-3
Record name 34662-58-3
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Record name 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
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